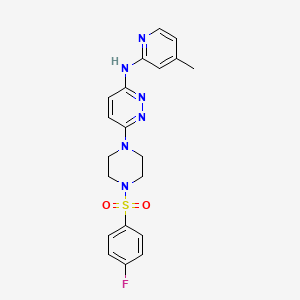
6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C20H21FN6O2S and its molecular weight is 428.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine (CAS No. 1021055-36-6) is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
The molecular formula of the compound is C16H17FN6O2S with a molecular weight of 376.41 g/mol . Its structure features a sulfonyl group attached to a piperazine ring, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇FN₆O₂S |
| Molecular Weight | 376.41 g/mol |
| CAS Number | 1021055-36-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the piperazine ring and the introduction of the fluorophenyl sulfonyl group, followed by coupling with pyridazine derivatives. Detailed synthetic routes have been documented in various studies, highlighting the efficiency and yield of the reactions used.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of similar compounds, suggesting that modifications to piperazine derivatives can yield significant antibacterial effects. For instance, compounds with similar structural motifs demonstrated activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM for certain derivatives . While specific data for our compound is limited, its structural analogs indicate potential efficacy against various pathogens.
Anticancer Activity
The compound's mechanism of action may involve inhibition of specific kinases or enzymes associated with cancer progression. Research on related pyridazine derivatives has shown promising results in inhibiting cell proliferation in cancer cell lines, suggesting that our compound may also exhibit similar properties. The evaluation of cytotoxicity against human cell lines (e.g., HEK-293) is crucial to ascertain its therapeutic window and safety profile .
Case Studies
- Antitubercular Activity : A study focused on structurally similar compounds reported significant antitubercular activity with IC90 values ranging from 3.73 to 4.00 µM , indicating that minor structural modifications can lead to enhanced biological effects .
- Cytotoxicity Assessment : In vitro assays indicated that certain derivatives were non-toxic to human embryonic kidney cells, which is a positive indicator for further development as a therapeutic agent .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between these compounds and their targets, revealing potential pathways for their action against cancer cells .
属性
IUPAC Name |
6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2S/c1-15-8-9-22-19(14-15)23-18-6-7-20(25-24-18)26-10-12-27(13-11-26)30(28,29)17-4-2-16(21)3-5-17/h2-9,14H,10-13H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLJPTLXNSNHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














